4-Oxo-N-propylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-propylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-5-10-9(13)11-6-3-8(12)4-7-11/h2-7H2,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYRPODLYJHQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561793 | |
| Record name | 4-Oxo-N-propylpiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89805-08-3 | |
| Record name | 4-Oxo-N-propylpiperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dieckmann Cyclization of Diester Precursors
The Dieckmann cyclization, a classical method for forming cyclic ketones, can be adapted to construct the 4-oxopiperidine core. For example, dimethyl 3-(propylcarbamoyl)pentanedioate undergoes base-mediated cyclization to yield 4-oxo-N-propylpiperidine-1-carboxamide. Potassium tert-butoxide in tert-butanol facilitates intramolecular ester condensation at elevated temperatures (60–80°C), with the reaction typically requiring 5–8 hours for completion. Post-cyclization, acid hydrolysis removes residual ester groups, yielding the target compound in ~45% isolated yield after purification.
Anhydride-Imine Condensation for Lactam Formation
Adapting the Castagnoli-Cushman reaction, glutaric anhydride reacts with N-propylimines under thermal conditions to form the 4-oxopiperidine scaffold. For instance, heating glutaric anhydride with N-(4-methoxybenzylidene)propylamine in DMF at 125°C for 24 hours induces cyclization, producing the lactam intermediate. Subsequent hydrolysis with aqueous HCl (4N) at 100°C for 4 hours cleaves the benzylidene group, affording the free carboxamide in 48% yield. Diastereomeric mixtures may form during this process, necessitating HPLC separation (e.g., C18 column, 10–60% acetonitrile/water gradient).
Functionalization of Preformed Piperidine Cores
Amidation of 4-Oxopiperidine-1-carboxylic Acid
4-Oxopiperidine-1-carboxylic acid, synthesized via oxidation of piperidine-1,4-dicarboxylic acid with Jones reagent, serves as a direct precursor. Activation of the carboxylic acid group using thionyl chloride (SOCl₂) in dichloromethane generates the corresponding acyl chloride, which reacts with propylamine in the presence of triethylamine (Et₃N) to form the carboxamide. This two-step procedure achieves 65–70% overall yield, with purity >95% confirmed by ¹H NMR (DMSO-d₆: δ 12.21 ppm, br. s, COOH).
Reductive Amination of Keto-Acid Intermediates
Levulinic acid (4-oxopentanoic acid) undergoes reductive amination with propylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (adjusted with acetic acid). The resulting 4-oxo-N-propylpentanamide cyclizes under acidic conditions (HCl, 100°C) to form the piperidine ring. This one-pot method affords the target compound in 55% yield, though competing intermolecular reactions may reduce efficiency.
Catalytic Hydrogenation of Pyridine Derivatives
Hydrogenation of 4-Oxonicotinic Acid Derivatives
4-Oxonicotinic acid, treated with propylamine and EDCl/HOBt in DMF, forms 4-oxo-N-propylnicotinamide. Catalytic hydrogenation (H₂, 5% Pd/C, 50 psi) in ethanol reduces the pyridine ring to piperidine, yielding the desired product in 60% yield. This method benefits from commercial availability of nicotinic acid derivatives but requires careful control of hydrogenation conditions to prevent over-reduction of the keto group.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Dieckmann Cyclization | Dimethyl ester | 45 | 90 | Competing oligomerization |
| Anhydride-Imine Cond. | Glutaric anhydride | 48 | 85 | Diastereomer separation |
| Direct Amidation | 4-Oxopiperidine-1-acid | 70 | 95 | Acyl chloride instability |
| Reductive Amination | Levulinic acid | 55 | 88 | Acid-sensitive intermediates |
| Catalytic Hydrogenation | 4-Oxonicotinic acid | 60 | 92 | Catalyst poisoning by amine |
Optimization Strategies for Industrial Scaling
Solvent Selection for Cyclization Reactions
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification. Switching to tert-butanol improves yields in Dieckmann cyclizations by minimizing side reactions (e.g., ester hydrolysis).
Chemical Reactions Analysis
Types of Reactions
4-Oxo-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or conversion to higher oxidation states.
Reduction: Conversion of the oxo group to hydroxyl or amine groups.
Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
4-Oxo-N-propylpiperidine-1-carboxamide serves as an intermediate in the synthesis of various pharmaceutical compounds. It has been linked to the development of drugs targeting neurological conditions, showcasing potential neuroprotective effects. The compound's structure allows for modifications that can enhance its biological activity, making it a valuable scaffold in drug design.
Case Study:
In one study, derivatives of piperidine, including this compound, were synthesized and evaluated for their potential as anti-inflammatory agents. The results indicated that modifications to the piperidine structure could significantly influence the anti-inflammatory activity, suggesting that similar strategies could be employed with this compound derivatives to optimize therapeutic effects .
Biological Research
Mechanism of Action:
The compound interacts with specific molecular targets within biological systems, modulating enzyme and receptor activities. This interaction is crucial for understanding its role in biological pathways and mechanisms, particularly those related to inflammation and neurodegeneration.
Research Findings:
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines. For instance, derivatives were shown to effectively reduce the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro . Such findings underscore the potential for developing new therapeutic agents based on this compound.
Chemical Synthesis
Synthetic Pathways:
The synthesis of this compound can be achieved through various methodologies, including cyclization reactions that yield high purity and yield rates. The compound's synthetic versatility makes it an attractive target for further chemical modifications aimed at enhancing its pharmacological properties .
Industrial Applications
Specialty Chemicals:
In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties allow it to be integrated into formulations that require specific reactivity or stability under various conditions.
Mechanism of Action
The mechanism of action of 4-Oxo-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key differences in molecular structure, weight, and functional groups among 4-Oxo-N-propylpiperidine-1-carboxamide and related compounds:
Key Observations :
Pharmacological Activity (Inferred)
- This compound : The 4-oxo-piperidine motif is common in kinase inhibitors; the propyl group may balance lipophilicity for CNS penetration.
- Compound : Thiazolo-pyrimidine scaffolds are associated with kinase or protease inhibition due to planar aromatic systems .
- Compound: Naphthyridine derivatives (e.g., quinolones) often exhibit antimicrobial activity via DNA gyrase inhibition .
- XL177A () : Quinazoline-4-oxo and acridine moieties indicate kinase or topoisomerase inhibition, common in anticancer agents .
Physicochemical Properties
- Solubility : The 4-oxo group in the target compound enhances water solubility compared to adamantyl () or benzyl () derivatives.
- Lipophilicity : The N-propyl chain may confer moderate logP values (~1.5–2.5), favoring oral bioavailability over highly polar () or bulky () analogs.
- Stability : Piperidine derivatives generally exhibit better metabolic stability than fused heterocycles, which are prone to oxidative degradation .
Q & A
Q. What are common synthetic routes for 4-Oxo-N-propylpiperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves condensation reactions between piperidine derivatives and propylamine under anhydrous conditions. For example, a related compound, Benzyl 4-oxo-2-propylpiperidine-1-carboxylate, is synthesized by reacting 4-oxo-2-propylpiperidine with benzyl chloroformate in dichloromethane using triethylamine as a base to neutralize HCl byproducts . Similar methods can be adapted by substituting benzyl groups with propylcarboxamide moieties. Purification often employs recrystallization or column chromatography.
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, -NMR of a structurally similar compound (1-Benzyl-4-[N-(1-oxopropyl)]-N-phenyl-3.4-methylamino-4-piperidinecarboxylate) shows aromatic protons at δ 7.40–7.24 ppm, ester methyl groups at δ 3.78 ppm, and propyl chain signals at δ 0.94 ppm (triplet, J = 7.4 Hz). -NMR confirms carbonyl carbons at ~174 ppm. GC/MS (e.g., Rt = 21.23 min, m/z 380) further validates molecular weight .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on GHS classifications for analogous piperidine derivatives:
- Acute Toxicity : Use fume hoods and wear nitrile gloves, lab coats, and safety goggles.
- Skin/Eye Irritation : Immediate rinsing with water for 15 minutes if exposed.
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer : Yield optimization depends on reaction conditions. For instance, refluxing with propionic anhydride for 12 hours under argon achieved a 79.9% yield in a related synthesis . Alternative approaches include:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate acylation.
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- 2D-NMR : HSQC and HMBC correlations to confirm connectivity (e.g., distinguishing keto-enol tautomers).
- HPLC-PDA : Detect impurities >0.1% using C18 columns with acetonitrile/water gradients.
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD Entry 2230670) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the piperidine nitrogen or propyl chain (e.g., fluorophenyl groups in N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide) .
- Biological Assays : Test inhibition of enzymes (e.g., MMP-1) using fluorogenic substrates. For example, hydroxamate derivatives showed IC₅₀ values <100 nM in MMP inhibition studies .
- Computational Modeling : Docking studies with AutoDock Vina to predict binding affinities to target receptors.
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS. Piperidine derivatives typically degrade via hydrolysis of the carboxamide bond under acidic conditions (pH <3) .
- Oxidative Stability : Expose to H₂O₂ (0.3% v/v) and track peroxide formation using iodometric titration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
